molecular formula C27H26N2O6 B556976 (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid CAS No. 1217471-94-7

(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Cat. No. B556976
M. Wt: 474,52 g/mole
InChI Key: GNBVOVLCIBZKIQ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid” is a research compound. It is a derivative of the amino acid threonine . The compound has a molecular formula of C27H26N2O6 and a molecular weight of 474.52 g/mole.


Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.


Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, a benzyloxy group, and a butanoic acid group . The Fmoc group is a common protecting group used in peptide synthesis.


Chemical Reactions Analysis

As a derivative of the amino acid threonine, this compound can participate in peptide synthesis reactions. The Fmoc group can be removed under basic conditions, allowing the free amine to react with carboxylic acids or other activated carbonyl compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 474.52 g/mole. Other specific properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Biomedical Applications and Drug Synthesis

Biomass-derived levulinic acid (LEV) has emerged as a key building block in drug synthesis due to its carbonyl and carboxyl functional groups, offering flexibility, diversity, and uniqueness. LEV derivatives are employed in synthesizing a variety of value-added chemicals, significantly reducing drug synthesis costs and simplifying complex synthesis steps. This approach is particularly relevant in cancer treatment and the development of medical materials, showcasing the potential for similar applications of complex carboxylic acid derivatives in pharmaceutical development (Zhang et al., 2021).

Nanotechnology and Quantum Dots

The functionalization of carbon-based quantum dots with amino acids is a method for enhancing electronic and optical properties, leading to improved performance in optoelectronic devices. This functionalization process, primarily through amidation, indicates a pathway for the application of complex carboxylic acids in developing materials with enhanced biocompatibility and solubility for a range of applications, from sensors to energy storage systems (Ravi et al., 2021).

Environmental Science and CO2 Capture

Amino acid salt (AAS) solutions are considered promising for CO2 capture, highlighting the utility of carboxylic acids and their derivatives in environmental applications. AAS solutions are favored over traditional amine solutions for their environmental friendliness, lower volatility, and reduced degradation issues. This research area underscores the potential for innovative carbon capture solutions employing complex carboxylic acids, aligning with sustainability and greenhouse gas reduction goals (Zhang et al., 2018).

properties

IUPAC Name

(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c30-25(31)14-19(29-27(33)34-16-18-8-2-1-3-9-18)15-28-26(32)35-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBVOVLCIBZKIQ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583421
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

CAS RN

1217471-94-7
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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